molecular formula C12H16O4 B8300975 Methyl 5-(2,4-dihydroxyphenyl)pentanoate

Methyl 5-(2,4-dihydroxyphenyl)pentanoate

Cat. No. B8300975
M. Wt: 224.25 g/mol
InChI Key: VSTYEVIJFQJKEB-UHFFFAOYSA-N
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Patent
US07541454B2

Procedure details

A 1 liter 3 neck round-bottomed flask was charged with 35.7 g (150 mmols) of the 5-(2,4-dimethoxyphenyl)-pentanoic acid (4a) and a stir bar. The flask was set into a suitably sized heating mantle supported on a stirring plate with a strong stirring magnet. The flask was fitted with a thermometer, reflux condenser, and argon inlet. Then 400 ml of acetic acid was added via the thermometer port. The mixture was stirred and warmed to dissolve the solid. This was followed by addition of 68 ml (600 mmols) of 48% aqueous hydrobromic acid. The thermometer was replaced and the flask was flushed with argon. With the cooling water on, the flask was heated to reflux. The reflux was maintained for 16 hours, the mixture was cooled and concentrated on a rotary evaporator. 1 L of methanol was added, and HCl was bubbled in for 5 minutes with a sparger, at a moderate rate. The warm solution was allowed to cool and evaporated. The resulting syrup dissolved in 200 ml of ethyl acetate. The solution was washed with 100 ml water, twice with 100 ml of saturated sodium bicarbonate and once with saturated sodium chloride. The organic layer was dried over sodium sulfate and evaporated to a syrup. The crude product was purified on silica eluting with 3:1 to 2:1 hexane-ethyl acetate. Concentration of the pure product fractions afforded 18.5 g (55%) of desired product. 1H NMR (DMSO-d6) δ: 9.01 (s, 1H), 8.92 (s, 1H), 6.75 (d, J=8.2 Hz, 1H), 6.23 (d, J=2 Hz, 1H), 6.10 (dd, J1=2 Hz, J2=8.2 Hz, 1H), 3.56 (s, 3H), 2.37 (t, J=7 Hz, 2H), 2.29 (t, J=7 Hz, 2H), 1.48 (m, 4H).
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[CH:5][C:4]=1[CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].Br.[C:19](O)(=O)C>>[OH:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH3:19])=[O:16]

Inputs

Step One
Name
3
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
35.7 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)CCCCC(=O)O
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a suitably sized heating mantle
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and argon inlet
TEMPERATURE
Type
TEMPERATURE
Details
warmed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
CUSTOM
Type
CUSTOM
Details
the flask was flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
With the cooling water on, the flask was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reflux was maintained for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
1 L of methanol was added
CUSTOM
Type
CUSTOM
Details
HCl was bubbled in for 5 minutes with a sparger, at a moderate rate
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting syrup dissolved in 200 ml of ethyl acetate
WASH
Type
WASH
Details
The solution was washed with 100 ml water, twice with 100 ml of saturated sodium bicarbonate and once with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a syrup
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica eluting with 3:1 to 2:1 hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)CCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.